In-Depth Technical Guide to the Chemical Properties of 3-Methyloct-6-enal
In-Depth Technical Guide to the Chemical Properties of 3-Methyloct-6-enal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Methyloct-6-enal, an unsaturated aldehyde. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates data from structurally similar compounds to provide estimations for its physicochemical and spectroscopic characteristics. It also outlines general experimental protocols for the synthesis, purification, and analysis of unsaturated aldehydes, and discusses their typical biological activities and safety considerations. This document aims to serve as a valuable resource for professionals in research and drug development who are interested in the properties and potential applications of 3-Methyloct-6-enal and related compounds.
Chemical and Physical Properties
| Property | 3-Methyloct-6-enal (Computed) | Nonanal (B32974) (Experimental) | Reference |
| Molecular Formula | C₉H₁₆O | C₉H₁₈O | [1] |
| Molecular Weight | 140.22 g/mol | 142.24 g/mol | [1] |
| Boiling Point | Not available | 190-192 °C | |
| Melting Point | Not available | -18 °C | |
| Density | Not available | 0.827 g/cm³ at 25 °C | [2] |
| Solubility | Not available | Insoluble in water; soluble in organic solvents | |
| XLogP3 | 2.3 | 3.4 | [1] |
| Topological Polar Surface Area | 17.1 Ų | 17.1 Ų | [1] |
| Flash Point | Not available | 63 °C | [3] |
| Refractive Index | Not available | 1.421 - 1.426 @ 20°C | [2] |
Spectroscopic Data
Detailed experimental spectra for 3-Methyloct-6-enal are not publicly available. However, based on the known spectroscopic characteristics of unsaturated aldehydes, the following provides an expected profile for this compound.[4][5][6][7][8][9]
¹H NMR Spectroscopy
The proton NMR spectrum of 3-Methyloct-6-enal is expected to show characteristic signals for the aldehydic proton, olefinic protons, and various aliphatic protons.
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Aldehydic proton (-CHO) | 9.4 - 9.8 | Triplet |
| Olefinic protons (-CH=CH-) | 5.3 - 5.5 | Multiplet |
| Methine proton (-CH(CH₃)-) | ~2.2 | Multiplet |
| Methylene (B1212753) protons adjacent to C=O | ~2.4 | Multiplet |
| Other methylene protons | 1.2 - 2.1 | Multiplets |
| Methyl protons (-CH₃) | 0.9 - 1.1 | Doublet and Triplet |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the different carbon environments within the molecule.[10][11][12][13]
| Carbon | Expected Chemical Shift (ppm) |
| Carbonyl carbon (C=O) | 190 - 205 |
| Olefinic carbons (-C=C-) | 120 - 140 |
| Methine carbon (-C(CH₃)-) | 30 - 40 |
| Methylene carbons | 20 - 40 |
| Methyl carbons (-CH₃) | 10 - 20 |
Infrared (IR) Spectroscopy
The IR spectrum of 3-Methyloct-6-enal will be characterized by the presence of strong absorptions corresponding to the carbonyl and carbon-carbon double bonds.[4][5][6][7][8][9]
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C=O stretch (aldehyde) | 1710 - 1685 | Strong |
| C-H stretch (aldehyde) | 2830 - 2695 | Medium (often two bands) |
| C=C stretch (alkene) | 1650 - 1600 | Medium to Weak |
| =C-H bend (alkene) | 1000 - 650 | Strong |
| C-H stretch (alkane) | 2960 - 2850 | Strong |
Mass Spectrometry
The mass spectrum of 3-Methyloct-6-enal is expected to show a molecular ion peak and characteristic fragmentation patterns for aldehydes, including α-cleavage and McLafferty rearrangement.[7][9]
| Fragmentation | Expected m/z |
| Molecular Ion [M]⁺ | 140 |
| Loss of H radical [M-1]⁺ | 139 |
| Loss of ethyl radical [M-29]⁺ | 111 |
| Loss of propyl radical [M-43]⁺ | 97 |
| McLafferty rearrangement | 58 |
Experimental Protocols
While specific protocols for 3-Methyloct-6-enal are not detailed in the literature, general methodologies for the synthesis, purification, and characterization of unsaturated aldehydes are well-established.
Synthesis of Unsaturated Aldehydes
A common method for the synthesis of α,β-unsaturated aldehydes is the aldol (B89426) condensation reaction, followed by dehydration. Other methods include oxidation of allylic alcohols and Wittig-type reactions.[14][15][16]
General Workflow for Aldol Condensation Synthesis
Caption: General workflow for the synthesis of α,β-unsaturated aldehydes via aldol condensation.
Purification Protocol: Bisulfite Extraction
A standard method for purifying aldehydes from reaction mixtures involves extraction with a saturated sodium bisulfite solution. The aldehyde forms a water-soluble adduct, which can be separated from non-aldehydic organic impurities. The aldehyde can then be regenerated by treatment with a base.[1][17][18]
Bisulfite Extraction Workflow
Caption: Workflow for the purification of aldehydes using bisulfite extraction.
Characterization
The purified aldehyde is typically characterized using a combination of the spectroscopic methods detailed in Section 2 (NMR, IR, Mass Spectrometry) and chromatographic techniques such as Gas Chromatography (GC) for purity assessment.
Biological Activity and Signaling Pathways
Specific biological activities and signaling pathways for 3-Methyloct-6-enal have not been reported. However, as an α,β-unsaturated aldehyde, it is expected to exhibit biological activities common to this class of compounds. These compounds are known to be reactive electrophiles that can form covalent adducts with nucleophilic cellular macromolecules, such as proteins and DNA.[19] This reactivity is the basis for both their biological signaling roles and their potential toxicity.
Unsaturated aldehydes are involved in processes such as oxidative stress, inflammation, and cell signaling. For instance, they can modulate the activity of transcription factors like Nrf2 and NF-κB. The fungicidal activity of some C9 unsaturated aldehydes has also been reported.[20]
General Signaling Pathway of α,β-Unsaturated Aldehydes
Caption: Generalized signaling pathway for α,β-unsaturated aldehydes.
Safety and Handling
Unsaturated aldehydes, particularly volatile ones, should be handled with care in a well-ventilated area or fume hood.[21][22][23] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential.
GHS Hazard Classification for Unsaturated Aldehydes (General):
The GHS classification for specific unsaturated aldehydes can vary, but they are generally considered hazardous.[24][25][26][27]
-
Flammable liquids
-
Acute toxicity (oral, dermal, inhalation)
-
Skin corrosion/irritation
-
Serious eye damage/eye irritation
-
Skin sensitization
-
Specific target organ toxicity
Always consult the specific Safety Data Sheet (SDS) for the compound being used for detailed safety and handling information.
Conclusion
While direct experimental data for 3-Methyloct-6-enal is scarce, this guide provides a robust, data-driven overview of its expected chemical properties and behavior based on established chemical principles and data from analogous compounds. The provided experimental frameworks for synthesis, purification, and analysis, along with the discussion of potential biological activities and safety precautions, offer a solid foundation for researchers and professionals working with this and other unsaturated aldehydes. Further experimental investigation is warranted to definitively characterize the properties and biological functions of 3-Methyloct-6-enal.
References
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